6H-Purine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

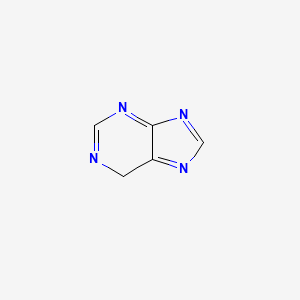

6H-Purina, también conocida como hipoxantina, es un derivado de purina que se produce naturalmente. Es un intermediario clave en la síntesis de ácido úrico y juega un papel crucial en el metabolismo de los ácidos nucleicos. La fórmula molecular de 6H-Purina es C₅H₄N₄O, y se caracteriza por un sistema de anillo de pirimidina-imidazol fusionado .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La 6H-Purina se puede sintetizar a través de varios métodos. Una ruta sintética común implica la ciclación de 4,5-diaminopirimidina con ácido fórmico. La reacción generalmente ocurre bajo condiciones de reflujo, lo que lleva a la formación del sistema de anillo de purina .

Métodos de producción industrial: En entornos industriales, la 6H-Purina a menudo se produce mediante fermentación microbiana. Se diseñan cepas específicas de bacterias, como Escherichia coli, para producir en exceso nucleótidos de purina, que luego se convierten en 6H-Purina mediante reacciones enzimáticas .

Análisis De Reacciones Químicas

Tipos de reacciones: La 6H-Purina experimenta varias reacciones químicas, que incluyen:

Oxidación: La 6H-Purina se puede oxidar a xantina y luego a ácido úrico.

Reducción: Se puede reducir para formar derivados de dihidropurina.

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio o peróxido de hidrógeno en condiciones ácidas.

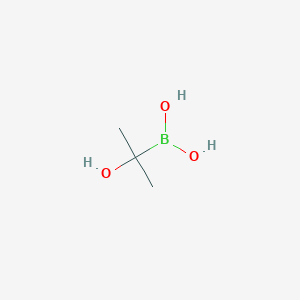

Reducción: Borohidruro de sodio o hidrogenación catalítica.

Sustitución: Agentes halogenantes como bromo o yodo, agentes alquilantes como yoduro de metilo y agentes acilantes como anhídrido acético.

Principales productos:

Oxidación: Xantina y ácido úrico.

Reducción: Derivados de dihidropurina.

Sustitución: Derivados de purina halogenados, alquilados y acilados.

Aplicaciones Científicas De Investigación

La 6H-Purina tiene numerosas aplicaciones en la investigación científica:

Química: Se utiliza como precursor en la síntesis de varios derivados de purina.

Biología: Juega un papel en el estudio del metabolismo de los ácidos nucleicos y la actividad enzimática.

Medicina: Se investiga por sus posibles efectos terapéuticos en el tratamiento de la gota y la hiperuricemia.

Mecanismo De Acción

La 6H-Purina ejerce sus efectos interfiriendo con el metabolismo de los ácidos nucleicos. Compite con la hipoxantina y la guanina por la enzima hipoxantina-guanina fosforribosiltransferasa, lo que lleva a la formación de ácido tioinosínico. Este compuesto inhibe varias reacciones que involucran ácido inosínico, lo que finalmente interrumpe la síntesis de ADN y ARN .

Compuestos similares:

Adenina: Otra base de purina que se encuentra en el ADN y el ARN.

Guanina: Una base de purina que se empareja con citosina en el ADN.

Xantina: Un producto de oxidación de 6H-Purina, involucrado en la degradación de nucleótidos de purina.

Singularidad de la 6H-Purina: La 6H-Purina es única debido a su papel como intermediario en la vía de degradación de purina y su participación en la síntesis de ácido úrico. A diferencia de la adenina y la guanina, que están involucradas principalmente en la codificación genética, la 6H-Purina tiene funciones metabólicas significativas .

Comparación Con Compuestos Similares

Adenine: Another purine base found in DNA and RNA.

Guanine: A purine base that pairs with cytosine in DNA.

Xanthine: An oxidation product of 6H-Purine, involved in the degradation of purine nucleotides.

Uniqueness of this compound: this compound is unique due to its role as an intermediate in the purine degradation pathway and its involvement in the synthesis of uric acid. Unlike adenine and guanine, which are primarily involved in genetic coding, this compound has significant metabolic functions .

Propiedades

Número CAS |

273-27-8 |

|---|---|

Fórmula molecular |

C5H4N4 |

Peso molecular |

120.11 g/mol |

Nombre IUPAC |

6H-purine |

InChI |

InChI=1S/C5H4N4/c1-4-5(8-2-6-1)9-3-7-4/h2-3H,1H2 |

Clave InChI |

WZSGASVENYDXEQ-UHFFFAOYSA-N |

SMILES canónico |

C1C2=NC=NC2=NC=N1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine](/img/structure/B11924589.png)

![5-Methyl-5H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11924605.png)

![(1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine](/img/structure/B11924619.png)